N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to exhibit variable activity against different bacterial strains .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives .
Result of Action
Certain benzothiazole derivatives have shown promising activity against staphylococcus aureus, with minimum inhibitory concentration (mic) values in the range of 197–242 μM .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the reaction conditions may influence the properties and efficacy of the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives .
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is unique due to its specific structural features, such as the butoxy and dimethylaminoethyl groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-butoxy-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S.ClH/c1-4-5-15-27-18-10-8-9-17(16-18)21(26)25(14-13-24(2)3)22-23-19-11-6-7-12-20(19)28-22;/h6-12,16H,4-5,13-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWFQHPXUPTZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.